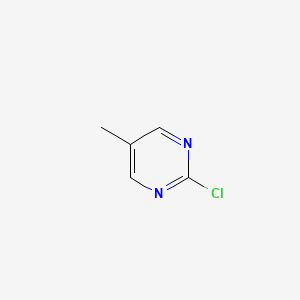

2-Chloro-5-methylpyrimidine

Descripción general

Descripción

2-Chloro-5-methylpyrimidine: is an organic compound with the molecular formula C5H5ClN2 . It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position of the pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Chlorination of 5-methylpyrimidine: One common method involves the chlorination of 5-methylpyrimidine using chlorinating agents such as phosphorus oxychloride or thionyl chloride.

Vilsmeier-Haack Reaction: Another method involves the Vilsmeier-Haack reaction, where 5-methylpyrimidine is treated with a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the chlorine atom at the second position.

Industrial Production Methods: Industrial production of 2-chloro-5-methylpyrimidine often involves large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Substitution: The chlorine atom in 2-chloro-5-methylpyrimidine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Although less common, the compound can also participate in oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products:

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Organic Synthesis: 2-Chloro-5-methylpyrimidine is utilized as a building block in organic synthesis . Its chloro group can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents at the 2-position of the pyrimidine ring. This makes it a versatile starting material for the synthesis of complex molecules.

- Catalysis: It can act as a catalytic agent in different chemical reactions .

- Petrochemical Additive: It can be used as an additive in the petrochemical industry .

Pharmaceutical Applications

Pyrimidines, including this compound derivatives, have broad therapeutic applications, including uses as anti-infective, anticancer, and neurological disorder treatments .

- Intermediate for Pharmaceuticals: this compound serves as an intermediate in the synthesis of various pharmaceutical agents . Its structure allows it to interact with biological targets, enhancing the efficacy and specificity of drugs.

- Neurological Disorders and Cancer: It is particularly useful in developing compounds targeting neurological disorders and cancers.

- EGFR Inhibitors: It can be used in synthesizing selective inhibitors for the epidermal growth factor receptor (EGFR), demonstrating its utility in developing targeted cancer therapies.

Case Studies:

- Pyrimidine derivatives synthesized from Ethyl this compound-4-carboxylate have exhibited activity against cancer cell lines, with IC50 values indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU).

Agricultural Chemistry

This compound is employed in agricultural formulations as an agrochemical.

- Crop Protection: It can be incorporated into formulations aimed at improving crop protection and yield.

- Pest Control: It enhances the resilience of crops against various pathogens and acts in pest control.

Other Applications

- 2-Chloro-5-methylpyridine, a related compound, is used as an intermediate in the synthesis of certain herbicidal compounds . It can be used to produce 2-chloro-5-trichloromethylpyridine, a material used in the preparation of herbicides .

- Pyrimidines have demonstrated potential medicinal properties important to central nervous system (CNS)-active agents, calcium channel blockers, and antidepressants .

- Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities .

Mecanismo De Acción

The mechanism of action of 2-chloro-5-methylpyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. For example, some derivatives act as inhibitors of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer and antimicrobial activities . The compound can also interact with nucleic acids, leading to the disruption of essential biological processes .

Comparación Con Compuestos Similares

2-Chloro-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

2-Chloro-4-methylpyrimidine: Differing by the position of the methyl group on the pyrimidine ring.

2-Chloro-6-methylpyrimidine: Differing by the position of the methyl group on the pyrimidine ring.

Uniqueness: 2-Chloro-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the pyrimidine ring allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

2-Chloro-5-methylpyrimidine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article delves into its structure, synthesis, and significant biological properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 132.56 g/mol. The compound features a pyrimidine ring with a chlorine atom at the second position and a methyl group at the fifth position. This specific substitution pattern contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Chlorination of 5-Methylpyrimidine : This involves treating 5-methylpyrimidine with chlorinating agents such as phosphorus oxychloride.

- Nucleophilic Substitution Reactions : Utilizing various nucleophiles to replace the chlorine atom in related pyrimidine derivatives.

These methods can yield varying purities and quantities, often influenced by reaction conditions such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action is believed to involve the inhibition of key metabolic pathways within these microorganisms, potentially through interference with enzyme function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The IC50 values observed in these studies suggest a dose-dependent response, indicating that higher concentrations of the compound yield greater inhibitory effects on cancer cell growth.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated an IC50 value of approximately , suggesting notable anticancer potential compared to control groups .

- Antimicrobial Efficacy : Another research effort assessed the antimicrobial activity of this compound against common pathogens. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of against E. coli, showcasing its potential as an antimicrobial agent .

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound has been evaluated using computational models:

| Property | Value |

|---|---|

| Log P (octanol-water) | 1.72 |

| BBB Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP Inhibition | None |

These findings indicate favorable absorption characteristics and low potential for drug-drug interactions .

Toxicological Assessments

Toxicological studies have indicated that while the compound shows promising biological activity, it also requires careful evaluation for potential toxicity in vivo. Further studies are necessary to establish safe dosage levels and any adverse effects associated with long-term exposure.

Propiedades

IUPAC Name |

2-chloro-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRMCBSTMFKLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342432 | |

| Record name | 2-Chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-61-4 | |

| Record name | 2-Chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 2-Chloro-5-methylpyrimidine as determined by computational chemistry?

A1: Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set were employed to investigate the structure of this compound. [] This revealed the optimized geometry of the molecule in both monomeric and dimeric forms in the gas phase. Additionally, the calculations provided insights into the torsional potentials within the molecule, crucial for understanding its conformational flexibility. []

Q2: How well do the theoretical vibrational frequencies of this compound align with experimental spectroscopic data?

A2: The DFT calculations were used to predict the vibrational frequencies of this compound. These calculated frequencies were then compared to experimentally obtained data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman spectroscopy. [] The agreement between the calculated and observed frequencies was remarkably good, with a root-mean-square error of only 10.03 cm−1. [] This strong correlation between theoretical and experimental results validates the accuracy of the chosen computational method for studying this molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.